Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)
Overview
Description
Dutasteride Impurity F (1-Chloro Dihydro Dutasteride): It is an impurity of Dutasteride, a medication used to treat benign prostatic hyperplasia (BPH) and sometimes for managing hair loss .
Preparation Methods
The preparation of Dutasteride Impurity F involves multiple synthetic routes and reaction conditions. One common method starts with the synthesis of Dutasteride from pregnenolone acid through multiple steps of reactions . During this process, impurities, including Dutasteride Impurity F, are generated . The synthetic method involves amidation at the C-20 position, followed by transformations at the C-4, C-5, and C-1, C-2 positions . Industrial production methods often involve similar multi-step synthesis processes to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Dutasteride Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may result in halogenated products .
Scientific Research Applications
Dutasteride Impurity F has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and identification of impurities in Dutasteride formulations . In biology and medicine, it helps in understanding the metabolic pathways and potential side effects of Dutasteride . Industrially, it is used in quality control processes to ensure the purity and efficacy of Dutasteride products .
Mechanism of Action
The mechanism of action of Dutasteride Impurity F is closely related to that of Dutasteride. Dutasteride is a dual 5α-reductase inhibitor that blocks both isoforms of the enzyme, preventing the conversion of testosterone to dihydrotestosterone (DHT) . This inhibition reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland . The molecular targets and pathways involved include the 5α-reductase enzymes and the androgen receptor signaling pathway .
Comparison with Similar Compounds
Dutasteride Impurity F can be compared with other similar compounds, such as:
Dutasteride: The parent compound, used for treating BPH and hair loss.
Dihydro Dutasteride: Another impurity of Dutasteride with a similar structure but different functional groups.
5-beta-Dutasteride: A stereoisomer of Dutasteride with different spatial arrangement of atoms.
6-Beta-Hydroxy 1,2-Dihydrodutasteride: A hydroxylated derivative of Dutasteride.
Dutasteride Impurity F is unique due to the presence of a chlorine atom at the 1-position, which distinguishes it from other impurities and derivatives .
Biological Activity
Dutasteride, a dual 5-alpha reductase inhibitor, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Among its various impurities, Dutasteride Impurity F , also known as 1-Chloro Dihydro Dutasteride , has garnered attention due to its potential biological activities and implications in pharmacological efficacy and safety.
- Chemical Name : N-[2,5-Bis(trifluoromethyl)phenyl]-1α-chloro-3-oxo-4-aza-5α-androstane-17β-carboxamide
- Molecular Formula : C27H31ClF6N2O2
- Molecular Weight : 565 g/mol
- CAS Number : 1365545-42-1
Synthesis and Detection
Dutasteride Impurity F is synthesized during the production of dutasteride through various chemical reactions, including hydrogenation and dehydrogenation processes. The detection and quantification of this impurity are critical for ensuring the quality of pharmaceutical formulations. Methods such as RP-HPLC (Reverse Phase High Performance Liquid Chromatography) have been validated for its analysis, which is essential for regulatory compliance and quality control in pharmaceutical manufacturing .
Dutasteride and its impurities, including Impurity F, primarily exert their biological effects by inhibiting the activity of the enzyme 5-alpha reductase , which converts testosterone into dihydrotestosterone (DHT). DHT is implicated in conditions such as BPH and male pattern baldness. By reducing DHT levels, dutasteride can alleviate symptoms associated with these conditions.
Efficacy in Clinical Studies
Clinical studies have demonstrated that dutasteride significantly increases hair growth in men with androgenetic alopecia compared to placebo and finasteride. A randomized controlled trial indicated that patients receiving dutasteride experienced a dose-dependent increase in hair count and width after 24 weeks of treatment . Although specific data on Impurity F's efficacy is limited, its structural similarity to dutasteride suggests potential biological activity.
Case Studies
- Prostate Cancer Prevention Trial : In a study examining the effects of dutasteride on prostate cancer incidence, it was found that while overall cancer rates decreased, there was an increased incidence of high-grade tumors among those treated with dutasteride compared to placebo . This raises concerns about the safety profile of dutasteride and its impurities.
- Hair Restoration Studies : Another study focused on the use of dutasteride for treating androgenetic alopecia showed significant improvements in hair growth metrics compared to finasteride, suggesting that impurities like Impurity F may contribute to similar effects .
Adverse Effects
While dutasteride is generally well-tolerated, its long half-life (4–5 weeks) can lead to prolonged exposure to both the drug and its impurities, potentially increasing the risk of adverse effects such as sexual dysfunction and cardiovascular issues . Monitoring impurity levels is crucial for minimizing these risks.
Summary Table of Biological Activities
Activity | Dutasteride | Dutasteride Impurity F |
---|---|---|
5-alpha reductase inhibition | Yes | Hypothetical |
Hair growth stimulation | Significant | Unknown |
Prostate cancer risk modification | Decreased overall; increased high-grade tumors | Unknown |
Common adverse effects | Sexual dysfunction, cardiovascular issues | Potentially similar |
Properties
CAS No. |
1365545-42-1 |
---|---|
Molecular Formula |
C27H31ClF6N2O2 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1 |
InChI Key |
MKZGQDFQXQLWNU-PHHREDDHSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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